2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is an organic compound belonging to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other compounds or substances in the environment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine are largely attributed to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical and chemical properties observed in this class of compounds
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand its effects on various types of cells and cellular processes.
Molecular Mechanism
It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 6-methoxy-3-(trifluoromethyl)pyridine using chlorine gas under controlled conditions . Another approach is the simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of this compound often employs a stepwise liquid-phase or vapor-phase synthesis. The choice of method depends on the desired yield and purity of the final product. The vapor-phase method is advantageous for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, often under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
2-Chloro-5-(trifluoromethyl)pyridine: Known for its use in the synthesis of fluazifop, a herbicide.
Uniqueness
2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other trifluoromethylpyridine derivatives and contributes to its specific applications .
Properties
IUPAC Name |
2-chloro-6-methoxy-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZIQSBRKKMUKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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